Product packaging for 2-Amino-5,6-dimethyl-3-methylaminopyridine(Cat. No.:CAS No. 161091-50-5)

2-Amino-5,6-dimethyl-3-methylaminopyridine

Cat. No.: B015887
CAS No.: 161091-50-5
M. Wt: 151.21 g/mol
InChI Key: BAGNHJHCCOWUDL-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethyl-3-methylaminopyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B015887 2-Amino-5,6-dimethyl-3-methylaminopyridine CAS No. 161091-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,5,6-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)11-6(5)2/h4,10H,1-3H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGNHJHCCOWUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401712
Record name 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161091-50-5
Record name 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Amino 5,6 Dimethyl 3 Methylaminopyridine

General Approaches to Pyridine (B92270) Synthesis

The de novo synthesis of pyridine rings is a mature field of organic chemistry, with numerous methods developed to create this essential heterocyclic motif. baranlab.orgresearchgate.net Most of these methods can be categorized into several major classes.

Condensation reactions are the historical foundation of pyridine synthesis and involve the formation of the ring by combining smaller acyclic precursors, typically carbonyl compounds, with a nitrogen source, usually ammonia (B1221849) or its equivalent. baranlab.orgacs.org These methods are often robust and can be performed on a large scale. youtube.com

Hantzsch Pyridine Synthesis : This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. researchgate.netnih.gov Modifications to allow for the synthesis of asymmetric pyridines have been developed by performing condensation steps sequentially. baranlab.org

Bohlmann-Rahtz Pyridine Synthesis : This strategy provides access to pyridines by reacting enamines with α,β-unsaturated ketones. nih.gov It is a key method for creating substituted pyridines that might be challenging to access through other condensation routes.

Other Condensation Approaches : Many variations exist, such as the simple condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.orgyoutube.com Solvent-free aldol (B89426) condensation followed by Michael addition can produce a 1,5-diketone, which is then cyclized with ammonium (B1175870) acetate (B1210297) to yield the pyridine. rsc.org

Condensation StrategyDescriptionPrecursors
Hantzsch Synthesis One-pot condensation followed by oxidation.Aldehyde, β-ketoester (2 equiv.), Ammonia.
Bohlmann-Rahtz Synthesis Cyclocondensation reaction.Enamine, α,β-Unsaturated ketone.
1,5-Dicarbonyl Cyclization Direct condensation with a nitrogen source.1,5-Dicarbonyl compound, Ammonia.
Solventless Aldol/Michael Sequential condensation to form a diketone, then cyclization.Ketone, Benzaldehyde, Ammonium acetate. rsc.org

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of complex molecules, and pyridine synthesis is no exception. nih.govmdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance under mild conditions. nih.gov

[2+2+2] Cycloaddition : This powerful reaction involves the co-cyclization of two alkyne molecules and a nitrile, catalyzed by metals like cobalt (Co), rhodium (Rh), ruthenium (Ru), nickel (Ni), or iron (Fe), to directly form a substituted pyridine ring. magtech.com.cnrsc.org This method is highly modular, allowing for diverse substitution patterns.

Cross-Coupling and Annulation : Palladium (Pd) and Copper (Cu) catalysts are frequently used in cascade reactions that involve cross-coupling followed by cyclization. nih.gov For instance, a Cu-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime can generate a 3-azatriene intermediate, which then undergoes electrocyclization and oxidation to form the pyridine product. nih.govacs.org

Catalyst SystemReaction TypeReactants
Cobalt (Co), Rhodium (Rh) [2+2+2] CycloadditionAlkynes (2 equiv.), Nitrile. rsc.org
Copper (Cu) Cross-coupling/ElectrocyclizationAlkenylboronic acid, α,β-Unsaturated ketoxime. nih.gov
Palladium (Pd) Cross-coupling/AnnulationVarious, depends on specific pathway.
Ruthenium (Ru) Cycloisomerization3-Azadienynes. growingscience.com

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and operational simplicity, as they allow for the construction of complex products in a single step from three or more starting materials. growingscience.comnih.gov The synthesis of highly substituted pyridines is a prime application for MCRs. nih.govrsc.org

These reactions often proceed via a tandem sequence of events. For example, a one-pot, four-component reaction of an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium acetate can be used to generate highly functionalized pyridines, often accelerated by microwave irradiation. nih.govacs.org The use of reusable, solid catalysts like hydrotalcite or various nanoparticles can make these processes more environmentally friendly. growingscience.comrsc.org

MCR ApproachComponentsCatalyst/Conditions
Four-Component Aldehyde, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium Acetate.Microwave irradiation. nih.govacs.org
Four-Component Aldehyde, Malononitrile, Thiophenol, Ammonium Acetate.Mg-Al hydrotalcite (solid base). growingscience.com
Three-Component Aryl/heteroaromatic aldehyde, α,β-Unsaturated acid, Push-pull enamine.Aza-Wittig/Diels-Alder sequence. nih.gov
Three-Component Enamine, Enal/Ynal/Enone.Organocatalyzed (3+3) cycloaddition. acs.org

Intramolecular cyclization involves forming the pyridine ring from a single linear precursor that contains all the necessary atoms. magtech.com.cn This approach offers excellent control over the regiochemistry of the final product.

A common strategy involves the 6π-electrocyclization of a 3-azatriene intermediate. nih.gov These intermediates can be generated in situ from various starting materials. For example, an aza-Wittig reaction can produce an azadiene that subsequently cyclizes. nih.gov Another approach is the base-catalyzed 1,4-addition of a suitable nucleophile to an azadiene, followed by intramolecular cyclization and aromatization to yield the heterocyclic core. acs.org Brønsted acids can also catalyze the intramolecular condensation of alkylpyridines bearing aldehyde or ketone side chains to form fused ring systems. rsc.org

Targeted Synthesis of Aminopyridine Scaffolds

Directly installing an amino group onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. galchimia.comnih.gov However, several powerful methods exist.

Chichibabin Reaction : This is a classic method for the amination of pyridines, typically at the C2 position, using sodium amide (NaNH₂). galchimia.com The reaction involves nucleophilic attack of the amide ion on the pyridine ring, followed by the elimination of a hydride ion. A patent describes the reaction of 3-methylpyridine (B133936) with sodamide to produce a mixture of 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine (B29535). google.com

Nucleophilic Aromatic Substitution (SNAr) : Pyridines are inherently activated towards SNAr, especially at the C2 and C4 positions. youtube.comgalchimia.com If a good leaving group (e.g., a halogen) is present at one of these positions, it can be readily displaced by an amine nucleophile.

Pyridine N-Oxide Chemistry : Converting the pyridine nitrogen to an N-oxide activates the ring for both electrophilic and nucleophilic attack. This strategy can be used to introduce functionality that is otherwise difficult to install. galchimia.com For instance, reacting 3-methyl-pyridine 1-oxide with an electrophilic compound and a trialkylamine can lead to intermediates that are then converted to 2-amino-5-methylpyridine. google.com

Modern C-H Amination : Recent advances have led to reagents that can directly aminate the C2 position of pyridines without pre-functionalization. One such polyfunctional reagent activates the pyridine nitrogen, transfers an amino group to the C2 position, and acts as an oxidant to restore aromaticity. galchimia.com

Amination StrategyPosition(s) TargetedKey Reagents/Conditions
Chichibabin Reaction C2, C4Sodium amide (NaNH₂). google.com
Nucleophilic Aromatic Substitution (SNAr) C2, C4 (with leaving group)Amine nucleophile.
Pyridine N-Oxide Activation VariesN-oxidation followed by reaction. google.com
Direct C-H Amination C2Specialized amination reagents. galchimia.com

Methods for Alkylation/Methylation of Amino Groups

The introduction of a methyl group onto the amino functionalities of a diaminopyridine precursor is a critical step in the synthesis of 2-Amino-5,6-dimethyl-3-methylaminopyridine. The alkylation of aminopyridines can be a complex process, with the potential for methylation to occur at the ring nitrogen atom or at the exocyclic amino groups. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

Research on the methylation of 2,3-diaminopyridine (B105623) has shown that the position of methylation is highly dependent on the solvent used. For instance, the ratio of methylation on the ring nitrogen versus the 3-amino group can be significantly altered by changing the solvent from acetonitrile (B52724) to a mixture of 2,2,2-trifluoroethanol (B45653) and methanol. rsc.org In the case of synthesizing this compound, selective methylation of the 3-amino group is desired.

Studies on 3-amino-2-methylaminopyridine have demonstrated that methylation with methyl iodide occurs exclusively on the 3-amino group, which provides a valuable precedent for the targeted synthesis of the title compound. rsc.org This selectivity is attributed to a combination of steric hindrance around the 2-methylamino group and potential hydrogen bonding effects that direct the methylation to the 3-position.

A general procedure for the N-methylation of peptides on a solid support has also been described, which involves the activation of the amine with an o-nitrobenzenesulfonyl group, followed by methylation using dimethylsulfate and a base like DBU. orgsyn.org While developed for peptides, this methodology could potentially be adapted for the selective methylation of a suitably protected 2,3-diamino-5,6-dimethylpyridine intermediate.

Table 1: Comparison of Methylation Outcomes in Aminopyridines

Starting MaterialMethylating AgentPredominant ProductReference
3-Amino-2-methylaminopyridineMethyl iodide2,3-Bismethylaminopyridine rsc.org
2,3-DiaminopyridineMethyl iodideMixture of ring and 3-amino methylated products rsc.org

Regioselective Synthesis of this compound

A direct, one-pot synthesis of this compound is not prominently described in the literature, suggesting that a multi-step, regioselective approach is necessary. The key challenge lies in the controlled introduction of four different substituents at specific positions on the pyridine ring.

A plausible synthetic strategy would involve the construction of a polysubstituted pyridine ring followed by functional group interconversions. One potential starting point is the synthesis of a 2,6-dimethylpyridine (B142122) core, which can be achieved through methods like the Hantzsch pyridine synthesis or variations thereof, starting from materials like ethyl acetoacetate (B1235776) and formaldehyde. google.com

Once the 2,6-dimethylpyridine scaffold is in place, the introduction of the amino groups at the 3 and 2 positions would be the next critical phase. This could potentially be achieved through a sequence of nitration and reduction steps. For example, nitration of a 2-amino-5,6-dimethylpyridine intermediate could lead to a nitro-substituted derivative, which upon reduction would yield a diaminopyridine. The synthesis of 2-amino-5-methylpyridine from 3-methyl-pyridine 1-oxide is a known process and could be adapted for a 3,4-dimethylpyridine (B51791) starting material. orgsyn.org

The regioselectivity of the nitration step would be crucial. In many cases, direct nitration of aminopyridines can be challenging and may require the use of protecting groups to direct the incoming nitro group to the desired position. Following the formation of a 2-amino-3-nitro-5,6-dimethylpyridine, reduction of the nitro group would yield 2,3-diamino-5,6-dimethylpyridine. This reduction can be carried out using various reagents, such as iron in acidic medium or catalytic hydrogenation. chemicalbook.com

The final step would be the selective methylation of the 3-amino group, as discussed in the previous section, to yield the target compound.

Table 2: Potential Synthetic Route for this compound

StepReactionKey Considerations
1Formation of 5,6-dimethylpyridine ringControl over substitution pattern
2Introduction of amino group at C2Regioselectivity
3Introduction of nitro group at C3Directing effects of existing substituents
4Reduction of nitro groupChemoselective reduction
5Selective methylation of 3-amino groupAvoiding N-methylation at the 2-amino group and ring nitrogen

Advanced Synthetic Techniques Relevant to Pyridine Derivatives

Modern synthetic chemistry is increasingly focused on the development of efficient and environmentally benign methodologies. These advanced techniques are highly relevant to the synthesis of complex pyridine derivatives like this compound.

Green Chemistry Approaches in Pyridine Synthesis (e.g., Microwave and Ultrasound Irradiation, Solvent-Free Conditions)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In pyridine synthesis, this has led to the adoption of alternative energy sources and reaction conditions.

Microwave Irradiation: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase yields, and enhance product purity in the synthesis of pyridine derivatives. arkat-usa.org This technique can be applied to various multi-component reactions for the construction of the pyridine ring. The heating is rapid and uniform, which can lead to different selectivities compared to conventional heating.

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can accelerate reaction rates and improve yields. nih.govrsc.org The formation of localized hot spots with high temperatures and pressures upon the collapse of cavitation bubbles can promote reactions that are sluggish under conventional conditions. rsc.org This method has been successfully used for the synthesis of various heterocyclic compounds, including pyridines. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, or in a neat fashion, is a key aspect of green chemistry as it reduces waste and simplifies purification. Several solvent-free methods for the synthesis of polysubstituted pyridines have been developed, often in combination with microwave or ultrasound irradiation. acs.org These reactions are typically carried out by grinding the reactants together or by heating a mixture of the solid reactants.

Catalyst-Free Reactions

The development of catalyst-free reactions is another important area of green chemistry, as it avoids the use of often toxic and expensive metal catalysts. For the synthesis of pyridine derivatives, several catalyst-free multicomponent reactions have been reported. acs.org These reactions often proceed by heating a mixture of the starting materials, sometimes under solvent-free conditions, to afford the desired pyridine products in high yields.

Purification and Isolation Techniques for Pyridine Derivatives

The purification and isolation of the final product are critical steps in any synthetic sequence. For pyridine derivatives, a combination of techniques is often employed to obtain the compound in high purity.

Extraction: Liquid-liquid extraction is a common first step in the work-up of a reaction mixture. If the pyridine derivative is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Chromatography: Column chromatography is a powerful technique for separating pyridine derivatives from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the eluent is chosen based on the polarity of the target compound. For more challenging separations, techniques like pH-zone-refining counter-current chromatography can be employed, which separates compounds based on their pKa values.

Crystallization: If the pyridine derivative is a solid, crystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical for successful crystallization.

Distillation: For volatile pyridine derivatives, distillation can be an effective purification method. In some cases, reaction with an alkali metal compound followed by distillation can be used to remove certain impurities.

Table 3: Common Purification Techniques for Pyridine Derivatives

TechniquePrinciple of SeparationApplicability
ExtractionDifferential solubility and acid-base propertiesInitial work-up and removal of bulk impurities
Column ChromatographyAdsorption and polarityGeneral purpose purification of solids and non-volatile liquids
CrystallizationDifferential solubilityPurification of solid compounds
DistillationDifferences in boiling pointsPurification of volatile liquids
pH-Zone-Refining CCCPartitioning based on pKaSeparation of closely related basic compounds

Chemical Reactivity and Derivatization Studies of 2 Amino 5,6 Dimethyl 3 Methylaminopyridine

Reactivity of the Pyridine (B92270) Core

The pyridine ring, while aromatic, exhibits a different reactivity profile compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. The amino and methylamino groups, being strong electron-donating groups, significantly influence the reactivity of the pyridine nucleus in 2-Amino-5,6-dimethyl-3-methylaminopyridine.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene because the nitrogen atom deactivates the ring by withdrawing electron density. researchgate.net Furthermore, in acidic conditions often employed for these reactions, the nitrogen atom is protonated, further deactivating the ring. researchgate.net However, the presence of multiple electron-donating groups (two amino groups and two methyl groups) in this compound is expected to activate the ring towards electrophilic attack, counteracting the deactivating effect of the ring nitrogen.

Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.comquimicaorganica.org In the case of this compound, the directing effects of the substituents must be considered. The 2-amino, 3-methylamino, and 5,6-dimethyl groups are all ortho-, para-directing. The only available position for substitution on the pyridine ring is the 4-position. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to occur selectively at the C4-position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ConditionsPredicted Product
HNO₃/H₂SO₄2-Amino-5,6-dimethyl-3-methylamino-4-nitropyridine
Br₂/FeBr₃4-Bromo-2-amino-5,6-dimethyl-3-methylaminopyridine
SO₃/H₂SO₄This compound-4-sulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic Attack and Ring Transformations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. aklectures.com However, in this compound, these positions are already substituted. Nucleophilic aromatic substitution (SNAr) would require the presence of a good leaving group, which is absent in the parent molecule.

Reactivity of Amino and Methylamino Substituents

The exocyclic amino and methylamino groups are key sites for derivatization, offering pathways to a wide array of functionalized molecules.

Acylation and Sulfonylation of Amino Groups

The primary amino group at the 2-position and the secondary methylamino group at the 3-position are nucleophilic and readily undergo acylation and sulfonylation reactions. These reactions typically involve treatment with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the acid byproduct. ias.ac.in

The relative reactivity of the two amino groups can be influenced by steric and electronic factors. The primary amino group at C2 is generally more sterically accessible than the methylamino group at C3, which is flanked by the C2-amino group and a methyl group at C6. However, the nucleophilicity of the secondary amine is often higher than that of the primary amine. Therefore, the reaction conditions, such as the nature of the acylating/sulfonylating agent and the base used, can potentially allow for selective functionalization. For instance, using a bulky acylating agent might favor reaction at the less hindered primary amino group.

Table 2: Representative Acylation and Sulfonylation Reactions

ReagentPredicted Major Product(s)
Acetyl chloride (1 eq.), PyridineN-(5,6-Dimethyl-3-methylamino-pyridin-2-yl)acetamide
Benzoyl chloride (excess), NaOHN,N'-(5,6-Dimethylpyridine-2,3-diyl)bis(N-methylbenzamide) and related poly-acylated products
p-Toluenesulfonyl chloride, TriethylamineN-(5,6-Dimethyl-3-methylamino-pyridin-2-yl)-4-methylbenzenesulfonamide

This table provides illustrative examples of expected acylation and sulfonylation products. The exact product distribution may vary based on reaction conditions.

Studies on related N-aryl-2-aminopyridines have shown that remote C-H sulfonylation at the C5 position can be achieved using a ruthenium catalyst. bohrium.com While the C5 position in the target molecule is occupied by a methyl group, this highlights the potential for metal-catalyzed C-H functionalization on the pyridine ring.

Reactions Involving Methylamino Moieties

The methylamino group can participate in reactions beyond simple acylation. For example, it can be involved in cyclization reactions to form fused heterocyclic systems. The nitrogen of the methylamino group can also be further alkylated.

Formation of Fused Heterocyclic Systems

The vicinal arrangement of the amino and methylamino groups at the 2- and 3-positions of the pyridine core provides an excellent platform for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles. For example, reaction with α-dicarbonyl compounds, such as 2,3-butanedione, could lead to the formation of pyrazino[2,3-b]pyridine derivatives. Similarly, reaction with α,β-unsaturated ketones or esters could yield fused dihydropyridine (B1217469) or pyrimidine (B1678525) rings.

The synthesis of fused heterocycles is a common strategy in medicinal chemistry to create complex and rigid molecular architectures. The specific nature of the fused ring would depend on the reagent used.

Table 3: Potential Fused Heterocyclic Systems from this compound

ReagentPotential Fused Ring System
2,3-ButanedioneDimethylpyrazino[2,3-b]pyridine
Diethyl malonatePyrimido[4,5-b]pyridinone derivative
Phosgene or its equivalentImidazo[4,5-b]pyridinone derivative

This table illustrates the potential for synthesizing various fused heterocyclic systems based on the reactivity of vicinal diamines.

While specific studies on the formation of fused heterocycles from this compound are not documented in readily available literature, the principles of heterocyclic synthesis strongly suggest that this compound would be a versatile precursor for such systems.

Pyridopyrimidine Synthesis from Aminopyridines

The synthesis of pyridopyrimidines from aminopyridine precursors is a well-established strategy in heterocyclic chemistry. jocpr.com These bicyclic structures are often assembled by forming a pyrimidine ring onto a pre-existing pyridine core. jocpr.com Generally, this involves the reaction of a 2-aminopyridine (B139424) derivative with a three-carbon atom component or a one-pot, three-component reaction. jocpr.com

One common approach involves the reaction of an appropriately substituted 4-aminopyrimidine (B60600) with various reagents. jocpr.com For instance, 6-aminouracil (B15529) and its derivatives can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com Another method utilizes the reaction of 6-amino-1,3-dimethyluracil (B104193) with malonic acid or its esters to produce 6-substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones. jocpr.com

The versatility of aminopyridines extends to the synthesis of various substituted pyridopyrimidines. For example, 2,4-diaminopyrimidine-6(1H)-one can react with 2-methyl-3-oxopentanal (B8733905) to afford 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one. jocpr.com Furthermore, the reaction of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine with guanidine (B92328) hydrochloride leads to the formation of 2,6-bis[2-amino-5-cyanopyrimidin-4-yl]pyridine. scispace.com

Table 1: Examples of Pyridopyrimidine Synthesis from Aminopyridines
Starting AminopyrimidineReagent(s)ProductReference(s)
6-AminouracilDimethyl acetylenedicarboxylate (DMAD)5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine jocpr.com
6-Amino-1,3-dimethyluracilMalonic acid/ethyl malonate6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-one jocpr.com
2,4-Diaminopyrimidine-6(1H)-one2-Methyl-3-oxopentanal2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one jocpr.com
2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridineGuanidine hydrochloride2,6-bis[2-amino-5-cyanopyrimidin-4-yl]pyridine scispace.com

Other Fused Ring Systems (e.g., Imidazopyridines, Thiazolopyridines)

The dual nucleophilic nature of 2-aminopyridines makes them ideal starting materials for the synthesis of various fused azaheterocycles, including imidazopyridines and thiazolopyridines. sioc-journal.cn

Imidazopyridines: The construction of the imidazo[1,2-a]pyridine (B132010) scaffold is frequently achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen atom, followed by intramolecular condensation. nih.gov Catalyst-free methods have been developed using eco-friendly techniques. nih.gov For instance, the reaction can be carried out at room temperature in DMF with potassium carbonate as a base. nih.gov Another approach involves a one-pot, two-step procedure where an imine is formed between the aminopyridine and a carbonyl compound, followed by condensation with an α-haloester. nih.gov

Thiazolopyridines: The synthesis of thiazolopyridine derivatives can be achieved through various routes. One method involves the reaction of 2-ethoxycarbonyl methyl-5-(4-chlorobenzylidene)-2-thiazolidin-4(H)one with α-cyano-N,N-dimethyl-4-aminocinnamonitrile in the presence of piperidine (B6355638) to yield a thiazolo[3,2-a]pyridine derivative. researchgate.net Another strategy involves the one-pot, three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate to form thiazole-pyrimidines. nih.gov This demonstrates the conversion of a two-component reaction into a more efficient three-component one. nih.gov

Table 2: Synthesis of Other Fused Ring Systems from Aminopyridines
Fused Ring SystemStarting MaterialsKey Reaction ConditionsReference(s)
Imidazo[1,2-a]pyridines2-Aminopyridines, α-Halocarbonyl compoundsDMF, K2CO3, room temperature nih.gov
Imidazo[1,2-a]pyridines2-Aminopyridine, Dimethylacetamide, Bromoethyl acetate (B1210297)One-pot, two-step nih.gov
Thiazolo[3,2-a]pyridines2-Ethoxycarbonyl methyl-5-(4-chlorobenzylidene)-2-thiazolidin-4(H)one, α-cyano-N,N-dimethyl-4-aminocinnamonitrilePiperidine, refluxing ethanol researchgate.net
Thiazole-pyrimidinesThiourea, α-Haloketone, Dialkyl acetylenedicarboxylateOne-pot, three-component reaction nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aminopyridines, allowing for the introduction of a wide range of substituents. nih.gov These reactions are crucial for creating libraries of compounds for biological screening.

A significant application is the C,N-cross coupling of 3-halo-2-aminopyridines with primary and secondary amines to synthesize N3-substituted-2,3-diaminopyridines. nih.gov The use of specific palladium precatalysts, such as those derived from RuPhos and BrettPhos ligands, in combination with a base like LiHMDS, has proven effective for this transformation. nih.gov These conditions have enabled the synthesis of previously inaccessible N3-arylated 2,3-diaminopyridines. nih.gov

The challenges in these reactions include potential chelation of the palladium catalyst by the aminopyridine substrate, which can hinder the reaction. nih.gov However, the development of advanced catalyst systems has overcome these issues, allowing for efficient coupling with a broad scope of amines. nih.gov For example, the cross-coupling of unprotected halo-7-azaindoles with various amines has been successfully achieved using palladium precatalysts, demonstrating the versatility of this methodology. nih.gov

Furthermore, palladium catalysis is employed in Suzuki-Miyaura reactions for the synthesis of complex molecules. For instance, the Suzuki cross-coupling of (3-bromo-2-methylphenyl)methanol (B1336436) with boronic acids, catalyzed by Pd(dppf)Cl2, is a key step in preparing precursors for imidazo[1,2-a]pyridine-based inhibitors. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Aminopyridines
Reaction TypeSubstratesCatalyst SystemProduct TypeReference(s)
C,N-Cross Coupling3-Halo-2-aminopyridines, Primary/Secondary AminesRuPhos or BrettPhos-based Pd precatalyst, LiHMDSN3-Substituted-2,3-diaminopyridines nih.gov
C,N-Cross CouplingHalo-7-azaindoles, Primary/Secondary AminesPd precatalysts (e.g., based on BrettPhos)Amino-substituted azaindoles nih.gov
Suzuki-Miyaura Coupling(3-Bromo-2-methylphenyl)methanol, Boronic acidsPd(dppf)Cl2Biphenyl derivatives nih.gov

Computational Chemistry and Molecular Modeling of 2 Amino 5,6 Dimethyl 3 Methylaminopyridine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyridine (B92270) derivatives to determine optimized geometry, vibrational frequencies, and electronic properties. For instance, studies on related compounds such as 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP) have utilized the B3LYP/cc-pVTZ basis set to carry out these calculations. semanticscholar.org Such analyses help in understanding the intramolecular charge transfer and hyperconjugative interactions within the molecule. semanticscholar.org

Similarly, research on 2-amino-4,6-dimethyl pyrimidine (B1678525) (ADMP) employed DFT calculations with B3LYP/6-31+G and B3LYP/6-311++G basis sets to obtain optimized geometrical parameters, which showed good agreement with experimental data. nih.gov The electronic structure of novel bioactive pyridine derivatives has also been optimized using the DFT/B3LYP method with the 6-31G(d,p) basis set. nih.gov These examples highlight a standard computational approach that can be applied to 2-Amino-5,6-dimethyl-3-methylaminopyridine to predict its electronic characteristics.

Table 1: DFT Methods Applied to Similar Pyridine Derivatives

Compound Method/Basis Set Application Reference
2-amino-3-methyl-5-nitropyridine DFT/B3LYP/cc-pVTZ Optimized geometry, vibrational analysis semanticscholar.org
2-amino-4,6-dimethyl pyrimidine DFT/B3LYP/6-31+G, 6-311++G Optimized geometry, vibrational spectra nih.gov
Bioactive Pyridine Derivatives DFT/B3LYP/6-31G(d,p) Molecular structure optimization nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in chemical reactions. A smaller energy gap suggests higher reactivity.

For example, in the study of 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined to analyze the electronic absorption spectrum and reactive sites. semanticscholar.org In another study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated using TD-DFT with the B3LYP/6-311G(d,p) basis set. materialsciencejournal.org The analysis revealed an energy gap of 4.52 eV in the gaseous phase, which increased in a solvent like DMSO, indicating a change in reactivity. materialsciencejournal.org These studies provide a template for how the reactivity of this compound could be assessed.

Table 2: HOMO-LUMO Energy Gaps of Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Method Reference
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Gas Phase) -7.06 -2.54 4.52 B3LYP/6-311G(d,p) materialsciencejournal.org
Antipyrine Derivative A1 -4.788 -2.339 2.449 DFT researchgate.net
Antipyrine Derivative A2 -4.908 -3.109 1.799 DFT researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visualizes the electron density, where red regions indicate negative electrostatic potential (nucleophilic sites) and blue regions indicate positive electrostatic potential (electrophilic sites).

In the analysis of 2-amino-3-methyl-5-nitropyridine, MEP analysis was used to identify chemical reactive sites. semanticscholar.org For 2-Amino 5-Methyl Pyridine (2A5MP), an MEP map was generated using the B3LYP/6-311++G(d,p) basis set to understand the total electron density and reactive sites. researchgate.net Similarly, for other pyridine derivatives, MEP maps have been used to analyze electrophilic and nucleophilic reactive areas, providing insights into potential intermolecular interactions. materialsciencejournal.orgresearchgate.net This technique would be instrumental in predicting the interaction behavior of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov This method is particularly useful for understanding how a molecule might behave in a biological system or in solution.

While specific MD simulation data for this compound is not available in the provided search results, the methodology is well-established. For instance, MD simulations have been used to assess the stability of ligand-receptor complexes and to probe the dynamic conformational changes of selected compounds. nih.gov Such simulations, often performed using software like NAMD and force fields like CHARMM, can reveal stable conformations and interaction patterns, which are critical for drug design and materials science. nih.gov Applying MD simulations to this compound would help in understanding its conformational landscape and how it interacts with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity (QSAR) or physicochemical properties (QSPR). These models are heavily reliant on molecular descriptors.

The selection of appropriate molecular descriptors is a critical step in building reliable QSAR and QSPR models. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

For pyridine derivatives, relevant descriptors might include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges. nih.gov

The development of a 3D-QSAR model for 2-Amino 5-Methyl Pyridine, for example, would involve calculating such descriptors to correlate them with a specific biological activity. researchgate.net The ultimate goal of these models is to predict the activity or properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics. nih.gov

Predictive Modeling for Biological Activity

There is no available research on the use of predictive models to determine the biological activity of this compound.

In Silico Drug Design and Virtual Screening Applications

No publications were found detailing the use of this compound in in silico drug design or virtual screening campaigns.

Molecular Docking Studies with Biological Targets

Specific molecular docking studies of this compound with any biological targets have not been reported in the scientific literature.

Prediction of Bioactivity Profiles

There is no available data or research on the predicted bioactivity profiles for this compound.

Advanced Analytical Method Development for 2 Amino 5,6 Dimethyl 3 Methylaminopyridine

X-ray Crystallography for Solid-State Structure Determination

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of steps. Initially, a high-quality single crystal of the target compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern. By analyzing the positions and intensities of these diffracted X-rays, scientists can mathematically reconstruct the electron density map of the unit cell, the fundamental repeating unit of the crystal. From this map, the precise positions of the individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles.

Although specific data for 2-Amino-5,6-dimethyl-3-methylaminopyridine is not available, studies on related compounds offer a glimpse into the potential structural features. For instance, research on various substituted aminopyridines frequently highlights the formation of hydrogen-bonded dimers or chains, where the amino groups act as hydrogen bond donors and the pyridine (B92270) nitrogen atom acts as an acceptor. researchgate.netresearchgate.netbas.bg The planarity of the pyridine ring and the orientation of the substituent groups are also key features determined by X-ray crystallography. researchgate.net

The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, is the primary resource for such information. cam.ac.ukcam.ac.uk A thorough search of this database would be the definitive method to confirm the existence or absence of the crystal structure for this compound. Without access to a deposited structure, a detailed analysis of its specific crystallographic parameters is not possible.

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the gas-phase geometry and potential intermolecular interactions of a molecule. nih.gov These theoretical calculations can provide valuable hypotheses about the compound's structure, which can later be validated by experimental X-ray diffraction studies.

The pursuit of the single-crystal X-ray structure of this compound would be a valuable contribution to the field of structural chemistry. Such a study would definitively establish its molecular conformation and shed light on the supramolecular architecture governed by intermolecular forces, providing a solid foundation for understanding its material properties and potential applications.

Medicinal Chemistry and Drug Development Aspects of 2 Amino 5,6 Dimethyl 3 Methylaminopyridine

Challenges and Opportunities in Developing Pyridine-Based Therapeutics

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. However, its use also comes with specific challenges and opportunities.

Challenges:

Metabolism: The pyridine ring can be susceptible to metabolism by cytochrome P450 enzymes, leading to the formation of N-oxides or hydroxylated metabolites. This can impact the compound's pharmacokinetic profile and potentially lead to the formation of reactive metabolites.

Toxicity: Certain pyridine derivatives have been associated with toxicity, which necessitates careful toxicological evaluation during drug development.

Synthesis: The regioselective functionalization of the pyridine ring can be challenging due to its electronic properties. researchgate.net Directing substituents to specific positions often requires multi-step synthetic routes. researchgate.net

Physicochemical Properties: The basicity of the pyridine nitrogen can lead to high aqueous solubility and low membrane permeability, which can be a hurdle for oral bioavailability.

Opportunities:

Versatility of the Scaffold: The pyridine ring is a versatile scaffold that can be readily modified to interact with a wide range of biological targets. Its ability to act as a hydrogen bond acceptor and its potential for various substitution patterns make it a valuable component in drug design. nih.gov

Improved Properties: The incorporation of a pyridine motif can enhance the biochemical potency, metabolic stability, and permeability of a drug candidate. nih.gov For example, replacing a phenyl ring with a pyridine ring has been shown to improve the metabolic stability of certain compounds. nih.gov

Established Synthetic Methodologies: Despite the challenges, a vast body of literature exists on the synthesis of pyridine derivatives, providing a strong foundation for the preparation of novel analogues.

Intellectual Property: The development of novel pyridine-based scaffolds continues to provide opportunities for new intellectual property in a competitive pharmaceutical landscape.

Current Clinical Landscape of Pyridine-Containing Drugs

The prevalence of the pyridine scaffold in clinically approved drugs underscores its importance in therapeutic development. Pyridine-containing drugs are used to treat a wide array of diseases, highlighting the versatility of this heterocyclic motif. nih.govnih.gov

A review of FDA-approved drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest number being in the anticancer category (33%), followed by drugs targeting the central nervous system (20%). nih.gov

Here are some prominent examples of pyridine-containing drugs and their therapeutic applications:

DrugTherapeutic Area
Imatinib Oncology (Chronic Myeloid Leukemia)
Crizotinib Oncology (Non-Small Cell Lung Cancer)
Abiraterone Oncology (Prostate Cancer)
Isoniazid Infectious Disease (Tuberculosis)
Amlodipine Cardiovascular (Hypertension)
Atazanavir Antiviral (HIV)
Piroxicam Anti-inflammatory (Arthritis)
Omeprazole Gastroenterology (Acid Reflux)
Delavirdine Antiviral (HIV/AIDS)
Tacrine Neurology (Alzheimer's Disease)
Ciclopirox Antifungal (Ringworm, Athlete's foot)
Nifedipine Cardiovascular (Hypertension, Raynaud's syndrome)
Roflumilast Respiratory (COPD)
Pyridostigmine Neurology (Myasthenia Gravis)

The success of these drugs demonstrates the ability of the pyridine scaffold to be tailored for high-affinity interactions with a diverse set of biological targets, including kinases, proteases, and G-protein coupled receptors. The continued exploration of novel pyridine-based compounds, such as 2-Amino-5,6-dimethyl-3-methylaminopyridine and its derivatives, holds promise for the development of future therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5,6-dimethyl-3-methylaminopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed intramolecular aminocarbonylation, a method validated for structurally similar pyridine derivatives . Key variables include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–120°C), and solvent polarity (e.g., DMF or toluene). Optimize stoichiometry of methylamine derivatives to avoid over-alkylation. Monitor reaction progress via TLC or HPLC, as competing side reactions (e.g., dimerization) may reduce yields below 50% .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and methyl group positions (e.g., δ 2.1–2.5 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₈H₁₃N₃: 151.1214). Purity (>95%) should be confirmed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can researchers safely handle and store this compound?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation. Use glove boxes for hygroscopic intermediates. Refer to safety data sheets (SDS) for structurally analogous compounds (e.g., 2-Amino-3-methylpyridine) to assess acute toxicity (oral LD₅₀ > 300 mg/kg in rats) and skin irritation risks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for methylaminopyridine derivatives?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., 5-methyl vs. 6-methyl substitution) may arise from solvent effects or competing reaction pathways. Use kinetic studies (e.g., in situ IR spectroscopy) to identify intermediates. Cross-validate results with computational DFT calculations (e.g., Gibbs free energy of transition states) to pinpoint mechanistic divergences .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing waste?

  • Methodological Answer : Screen heterogeneous catalysts (e.g., Pd/C) to improve recyclability and reduce metal leaching. Employ green chemistry metrics (E-factor, atom economy) to evaluate sustainability. For example, replacing triethylamine with biodegradable bases (e.g., K₂CO₃) may reduce hazardous waste .

Q. What are the challenges in studying the compound’s electronic properties for material science applications?

  • Methodological Answer : Pyridine derivatives exhibit π-π stacking and charge-transfer interactions. Use cyclic voltammetry to measure redox potentials (e.g., E₁/₂ for oxidation) and UV-Vis spectroscopy to assess conjugation effects. Compare results with methyl-substituted analogs (e.g., 2-Amino-3,5-dibromo-6-methylpyridine) to isolate steric vs. electronic contributions .

Q. How do steric effects from methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance at the 5- and 6-positions may reduce accessibility to catalytic sites. Conduct competitive experiments with mono-methylated analogs (e.g., 2-Amino-3-methylpyridine) to quantify reaction rates via 1H^1H-NMR integration. X-ray crystallography of Pd intermediates can reveal steric clashes .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

  • Methodological Answer : Standardize assay conditions (pH 7.4 buffer, 37°C) and use reference compounds (e.g., aminopterin) as positive controls. Validate enzyme inhibition data via dose-response curves (IC₅₀) with triplicate measurements. Cross-check with orthogonal assays (e.g., SPR for binding affinity) to rule out false positives .

Q. How can researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Recrystallize the compound from multiple solvents (e.g., ethanol vs. hexane) and characterize via differential scanning calorimetry (DSC). Compare with NIST reference data for analogous pyridines (e.g., 6-Methyl-2-aminopyridine) .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.